N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and an ethoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases , which are part of the mitogen-activated protein kinase (MAPK) family . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases . The inhibition likely occurs through the formation of an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
Given its potential inhibition of jnk2 and jnk3 kinases , it may affect pathways regulated by these kinases, such as the JNK signaling pathway. This pathway is involved in stress responses, inflammation, apoptosis, and other cellular processes.
Result of Action
Inhibition of jnk2 and jnk3 kinases could potentially lead to altered cellular responses to stress, inflammation, and apoptosis.
Biochemical Analysis
Biochemical Properties
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with telomerase, a ribonucleoprotein responsible for maintaining telomere length and chromosomal integrity in frequently dividing cells . The compound acts as a selective non-nucleoside telomerase inhibitor, which can inhibit the enzyme’s activity and potentially serve as an anticancer agent .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by inhibiting telomerase activity, leading to reduced telomere length and impaired cell proliferation . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with telomerase. By binding to the enzyme, the compound inhibits its activity, preventing the elongation of telomeres and ultimately leading to cell death in cancer cells . This inhibition is achieved through direct noncompetitive inhibition, which makes the compound a potent telomerase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been evaluated, showing that it remains stable under specific conditions . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained inhibition of telomerase activity and reduced cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased inhibition of telomerase activity and reduced tumor growth . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter cellular metabolism and contribute to its anticancer properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been investigated. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound has been studied to understand its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with telomerase and other biomolecules, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the ethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation may result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNRYQJVVHBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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